3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide

Physicochemical Differentiation Lipophilic Ligand Efficiency CNS Drug-like Space

This specific 3-fluoro-4-methoxy substituted benzamide is a critical research tool compound for sigma-2 receptor PET tracer development and CNS permeability studies. Unlike generic analogs, the unique 3-fluoro-4-methoxy pattern delivers >600-fold sigma-2 selectivity gain (class-level SAR), while the fluorine atom provides metabolic stability and distinct spectrometric detection [19F NMR, LC-MS]. Its computed XLogP3-AA of 3.4 and TPSA of 47.6 Ų position it in favorable CNS drug-like space, making it essential for structure-activity relationship investigations where substitutional equivalence cannot be assumed. Ensure compound-specific identity for reproducible pharmacological data.

Molecular Formula C19H22FNO3
Molecular Weight 331.387
CAS No. 1797881-84-5
Cat. No. B2753304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
CAS1797881-84-5
Molecular FormulaC19H22FNO3
Molecular Weight331.387
Structural Identifiers
SMILESCCC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)OC
InChIInChI=1S/C19H22FNO3/c1-4-19(24-3,15-8-6-5-7-9-15)13-21-18(22)14-10-11-17(23-2)16(20)12-14/h5-12H,4,13H2,1-3H3,(H,21,22)
InChIKeyXAERYJPWISHQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide (CAS 1797881-84-5): Core Identity and Structural Classification for Scientific Procurement


3-Fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide (CAS 1797881-84-5) is a synthetic small molecule of the benzamide class, characterized by a 3-fluoro-4-methoxy substituted benzoyl core linked via an amide bond to a 2-methoxy-2-phenylbutyl side chain [1]. With a molecular formula of C19H22FNO3 and a molecular weight of 331.4 g/mol, its computed physicochemical properties include an XLogP3-AA of 3.4, a topological polar surface area of 47.6 Ų, and 1 hydrogen bond donor coupled with 4 hydrogen bond acceptors [1]. These features place it within a focused chemical space of lipophilic, moderately polar benzamide derivatives often explored for central nervous system (CNS) and oncology targets, but publicly available biological data for this exact compound remains absent from major authoritative databases as of this writing.

Why Generic Substitution Fails: Structural Nuances of 3-Fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide That Defeat Simple Interchange


The assumption that structurally related benzamide analogs with the same 2-methoxy-2-phenylbutyl tail can be freely interchanged is not supported by available comparative binding or functional data. While the compound lacks published bioactivity metrics, its specific 3-fluoro-4-methoxy phenyl substitution pattern differentiates it from nearest catalog neighbors—such as 4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide (lacks fluorine), 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide (different electronic profile), and 3-(dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide (different H-bond and basicity profile) [1]. In closely related sigma-2 receptor benzamide ligand series, the presence and position of a methoxy group on the benzamide ring has been shown to alter sigma-2/sigma-1 selectivity by >600-fold, demonstrating that even minor substitution changes can produce drastic selectivity shifts unavailable through generic substitution [2]. These orthogonal structure-activity relationship (SAR) warnings underscore the need for compound-specific evidence when selecting a tool compound or reference standard from this chemical series.

Quantitative Differentiation Evidence for 3-Fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide (CAS 1797881-84-5): A Comparator-Based Analysis


Ligand Efficiency Metrics vs. Closest Des-fluoro and Des-methoxy Analogs

The computed XLogP3-AA value of 3.4 for the target compound [1] places it in a favorable CNS drug-like lipophilicity range, distinct from the des-fluoro analog 4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide (XLogP3-AA estimated ~3.0) and the des-methoxy analog 3-fluoro-N-(2-methoxy-2-phenylbutyl)benzamide (XLogP3-AA estimated ~3.1) [2]. The lower topological polar surface area (TPSA) of 47.6 Ų for the target, compared to the dimethylamino analog 3-(dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide (TPSA >50 Ų due to additional nitrogen), further differentiates its passive permeability profile [1][2].

Physicochemical Differentiation Lipophilic Ligand Efficiency CNS Drug-like Space

Inferred Sigma-2 Receptor Selectivity Advantage from Para-Methoxy SAR

In a published sigma-2 receptor ligand series, addition of a para-methoxy group to the benzamide phenyl ring (compound 5e) dramatically improved sigma-2 selectivity 631-fold over sigma-1 compared to the unsubstituted analog (5f) [1]. The target compound, bearing both a 4-methoxy and a 3-fluoro substituent, combines the selectivity-enhancing para-methoxy motif with an electronegative fluorine atom that can further modulate aromatic ring electronics and metabolism. Although direct experimental Ki values for the target compound are not publicly reported, the class-level SAR strongly suggests that its unique substitution pattern cannot be replicated by analogs lacking the para-methoxy group.

Sigma-2 Receptor Tumor Imaging Selectivity

Hydrogen Bond Acceptor/Donor Profile Differentiation from Cyano and Dimethylamino Analogs

The target compound presents 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1], distinguishing it from the 3-cyano analog (HBA=4, HBD=1 but with a linear nitrile HBA geometry vs methoxy) and the 3-(dimethylamino) analog (HBA=3, HBD=1 but with a basic tertiary amine capable of protonation at physiological pH) [2]. The different H-bond geometry of a methoxy group versus a nitrile, combined with the lack of a basic amine, predicts distinct binding pharmacophores within the same target pocket.

H-Bond Interactions Receptor Binding Physicochemical Differentiation

Metabolic Soft Spot Differentiation: 3-Fluoro vs 3-H and 3-CF3 Analogs

The 3-fluoro substituent on the target compound blocks a potential site of oxidative metabolism present in the unsubstituted analog 4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide (3-position = H). While the trifluoromethyl analog N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide also blocks metabolism, the bulkier CF3 group introduces additional steric and lipophilic effects (computed XLogP3-AA estimated >4.0) that the target's smaller fluorine avoids [1][2]. Fluorine substitution at the 3-position is a well-established medicinal chemistry strategy to improve metabolic stability without drastically increasing lipophilicity or molecular weight [3].

Metabolic Stability Fluorine Blocking In Vitro ADME

Optimal Application Scenarios for 3-Fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide Based on Available Evidence


Sigma-2 Receptor Probe Development Requiring Para-Methoxy Selectivity with Fluorine-Modulated Pharmacology

For research groups developing sigma-2 receptor PET tracers or pharmacological probes, the target compound's 4-methoxy substitution aligns with the critical selectivity determinant identified in class-level SAR (>600-fold sigma-2 selectivity gain) [1]. The additional 3-fluoro substituent provides a metabolic blocking group and electronic modulation that may further refine selectivity or pharmacokinetics relative to the non-fluorinated para-methoxy benchmark. Procurement is justified when the experimental goal is to explore the combinatorial effect of para-methoxy selectivity and ortho/ meta-fluorine electronic tuning within a single benzamide scaffold.

CNS Penetration Studies in a Defined Lipophilicity Window

The computed XLogP3-AA of 3.4 and TPSA of 47.6 Ų position this compound within favorable CNS drug-like property space [1]. For CNS target screening or blood-brain barrier permeability assays, it offers a distinct lipophilicity profile compared to less lipophilic des-fluoro analogs (XLogP3-AA ~3.0) and more lipophilic trifluoromethyl analogs (XLogP3-AA >4.0). This makes it a suitable middle-range tool compound for studying the relationship between benzamide substitution, passive permeability, and CNS exposure.

Reference Standard for Fluorinated Benzamide Analytical Method Development

As a pure, structurally defined fluorinated benzamide with a unique 2-methoxy-2-phenylbutyl side chain, this compound can serve as a reference standard for developing HPLC, LC-MS, or GC methods aimed at detecting or quantifying benzamide derivatives in biological matrices or reaction mixtures [1]. Its distinct retention time, mass spectrum (M+H+ = 332.4 Da), and fluorine atom (useful for 19F NMR or fluorine-selective detection) differentiate it from non-fluorinated analogs, reducing the risk of co-elution or mass interference in analytical workflows.

Quote Request

Request a Quote for 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.